C19H13Cl3N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C19H13Cl3N2 Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone This compound is characterized by its complex structure, which includes three chlorine atoms and a hydrazone group attached to a diphenylmethanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone typically involves the reaction of 2,4,6-trichlorobenzaldehyde with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further reacted to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Reaction of 2,4,6-trichlorobenzaldehyde with phenylhydrazine: in the presence of an acid catalyst.
Purification: of the product through recrystallization or chromatography.
Quality control: to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trichlorophenyl oxides , while reduction can produce trichlorophenylamines .
Scientific Research Applications
Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tris(4-chlorophenyl)methane: Similar in structure but lacks the hydrazone group.
Triphenylmethane: A related compound with a different substitution pattern.
Chlorhexidine: Shares some structural similarities but has different functional groups and applications .
Uniqueness
Diphenylmethanone (2,4,6-trichlorophenyl)hydrazone is unique due to its specific combination of chlorine atoms and hydrazone group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C19H13Cl3N2 |
---|---|
Molecular Weight |
375.7 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)acridin-9-amine;hydrochloride |
InChI |
InChI=1S/C19H12Cl2N2.ClH/c20-12-9-10-15(21)18(11-12)23-19-13-5-1-3-7-16(13)22-17-8-4-2-6-14(17)19;/h1-11H,(H,22,23);1H |
InChI Key |
ZUYWSOAPWTYMRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=C(C=CC(=C4)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.